isocudraniaxanthone B

Overview

Description

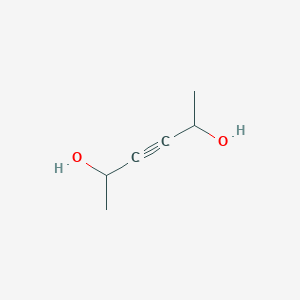

Synthesis Analysis

The synthesis of related isoprenylated xanthones has been detailed in studies such as the efficient total synthesis of cudratricusxanthone B, a similar compound. The synthesis involves a linear reaction sequence starting from commercially available materials, employing key reactions like Claisen rearrangement and demethylation steps, providing a foundation for further pharmacological study of such natural compounds (Zhou, Hou, & Wang, 2018).

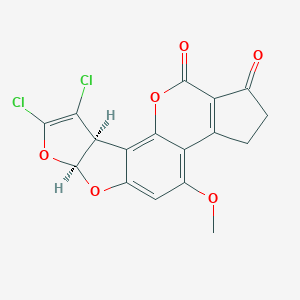

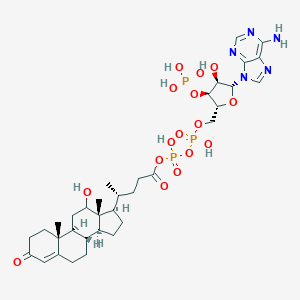

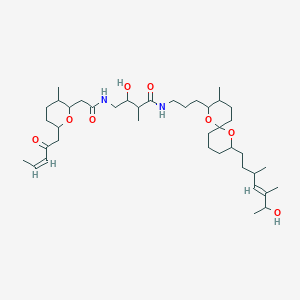

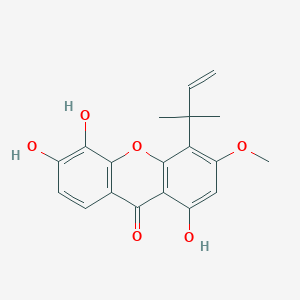

Molecular Structure Analysis

The molecular structure of isocudraniaxanthone B, similar to other xanthones, is characterized by its xanthone backbone and additional isoprenyl groups. Studies on related compounds provide insights into the structural elucidation of xanthones, demonstrating the importance of chemical and spectral evidence in determining molecular structures (Hano, Matsumoto, Sun, & Nomura, 1990).

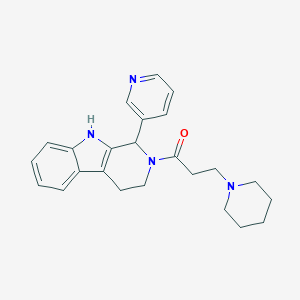

Scientific Research Applications

Antiplatelet and Thrombosis Prevention : Cudraxanthone B (CXB) has been found to suppress human platelet aggregation, calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction, indicating its potential as a natural substance for preventing platelet-induced thrombosis (Shin et al., 2021).

Hepatoprotective Effect : Isocudraniaxanthone B exhibits significant hepatoprotective effects on tacrine-induced and nitrofurantoin-induced cytotoxicity in human liver-derived cells (Tian et al., 2005).

Inhibition of Na+/H+ Exchange in Arterial Smooth Muscle Cells : This compound, isolated from Maclura cochinchinensis, significantly inhibits the Na+/H+ exchange system of arterial smooth muscle cells (Kobayashi et al., 1997).

Anticancer Activity : Isocudraniaxanthone B has shown significant inhibitory effects on human digestive apparatus tumor cell lines, suggesting potential for cancer treatment (Zou et al., 2005).

Antimalarial Properties : Isolated from Garcinia vieillardii, this compound has demonstrated antimalarial activity (Hay et al., 2004).

Cytotoxic Effects : It has been identified as a cytotoxic xanthone isolated from the root bark of Cudrania tricuspidata (Lee et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Isocudraniaxanthone B is a type of xanthone that has been found to have antimalarial activity

Mode of Action

It’s known that the compound has antimalarial activity, suggesting that it interacts with the plasmodium parasites that cause malaria

Biochemical Pathways

For instance, some xanthones have been found to induce apoptosis, autophagy, and cell cycle arrest, and modulate key signaling pathways such as PI3K/Akt and MAPK .

Result of Action

Isocudraniaxanthone B has been found to have antimalarial activity, with an IC50 value of 3.2 μg/mL . This suggests that the compound is able to inhibit the growth of Plasmodium parasites at this concentration.

properties

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOBHLTYBBGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isocudraniaxanthone B | |

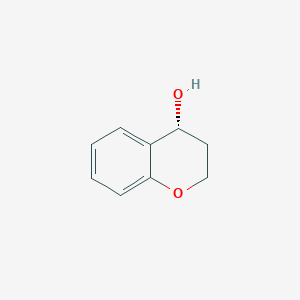

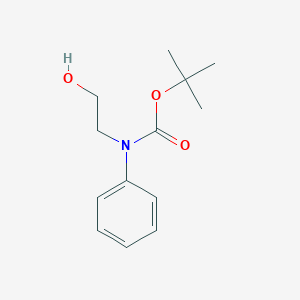

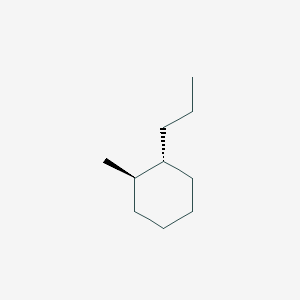

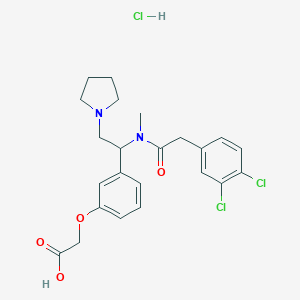

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: From which plant sources can isocudraniaxanthone B be isolated?

A1: Isocudraniaxanthone B has been isolated from several plant species, including:

- Cudrania cochinchinensis (root bark) [, , ]

- Maclura cochinchinensis (roots) []

- Garcinia cowa (roots) []

Q2: What is the chemical structure of isocudraniaxanthone B?

A3: Isocudraniaxanthone B is a prenylated xanthone, meaning it has a xanthone core structure with an additional prenyl group attached. While the provided abstracts don't detail the spectroscopic data, they do mention that its structure was elucidated using spectroscopic techniques such as MS, 1H-NMR, 13C-NMR, and 2D NMR. [, ] Researchers interested in the detailed structural characterization of isocudraniaxanthone B should refer to the full research articles referenced in the provided abstracts.

Q3: Are there any known structural analogs of isocudraniaxanthone B, and do they exhibit similar biological activities?

A4: Yes, research has identified structural analogs of isocudraniaxanthone B. One such example is 1,6,7-trihydroxy-4-(1,1-dimethylallyl)-3-methoxyxanthone, a new prenylated xanthone also isolated from the root barks of Cudrania cochinchinensis. [] This compound is an isomer of isocudraniaxanthone B. [] While the biological activity of this specific isomer hasn't been explicitly reported within these abstracts, the structural similarities suggest that it might possess comparable properties. Further investigation is needed to ascertain the specific activities of this and other analogs of isocudraniaxanthone B.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.